molecular formula C18H15N5O2 B4371114 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4371114
M. Wt: 333.3 g/mol
InChI Key: VSLXZHZYHUAUPR-UHFFFAOYSA-N
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Description

5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with additional phenyl and carboxylic acid substituents, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the following steps :

    Formation of the pyrazole ring: This can be achieved by reacting 1-ethyl-3-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound, such as diethyl malonate, under reflux conditions to form the fused pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the phenyl group: This can be done through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

Chemical Reactions Analysis

5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups using appropriate nucleophiles.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Scientific Research Applications

5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as :

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.

    Indole derivatives: Indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry, but they have a different core structure compared to pyrazolo[1,5-a]pyrimidines.

    Imidazole derivatives: Imidazole derivatives are another class of heterocyclic compounds with significant biological activities, but they differ in their ring structure and chemical properties.

Properties

IUPAC Name

5-(1-ethylpyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-2-22-9-8-13(20-22)15-10-16(18(24)25)23-17(19-15)11-14(21-23)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXZHZYHUAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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